Triphenylmethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

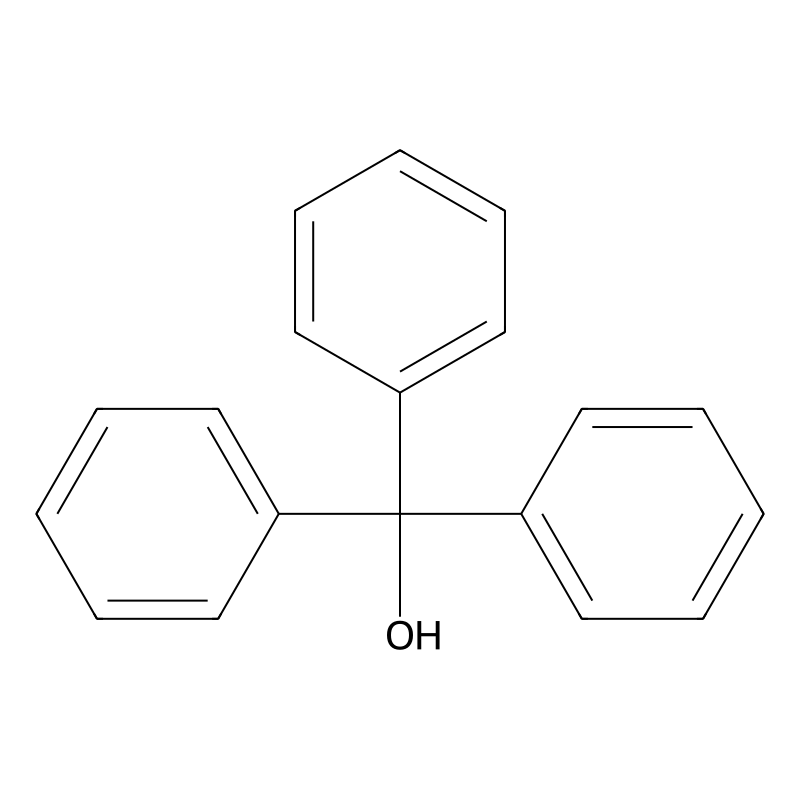

Triphenylmethanol (chemical formula: C₁₈H₁₈O) is a white crystalline solid that is insoluble in water and petroleum ether but soluble in organic solvents such as ethanol, diethyl ether, and benzene. It has a melting point of approximately 128-130°C. The compound exhibits interesting acid-base properties; in strongly acidic solutions, it forms a stable trityl carbocation, which is one of the easiest carbocations to isolate . The structure of triphenylmethanol features a tetrahedral carbon atom bonded to three phenyl groups and one hydroxyl group, leading to significant steric hindrance that influences its reactivity .

Triphenylmethanol itself does not have a well-defined mechanism of action in biological systems. However, its derivatives, particularly triphenylmethyl cations (formed in acidic environments), can act as photoacids or initiators for various reactions due to their stability and ability to release protons [].

Precursor for Triarylmethane Dyes:

One of the most significant applications of triphenylmethanol lies in its role as a precursor for the synthesis of triarylmethane dyes. These vibrant dyes, characterized by their intense colors, find extensive use in various industries, including textiles, paints, plastics, and inks []. Triphenylmethanol serves as a starting material for the production of several commercially important triarylmethane dyes, including malachite green and crystal violet [].

Organic Synthesis and Medicinal Chemistry:

Beyond its role in dye production, triphenylmethanol is also employed as a valuable reagent in various organic synthesis reactions. Its acidity and presence of three bulky phenyl groups make it a versatile tool for diverse transformations, including condensations, alkylations, and acylation reactions []. Additionally, research explores the potential of triphenylmethanol and its derivatives in medicinal chemistry, particularly in the development of antiproliferative agents with potential applications in cancer treatment [].

Material Science and Host-Guest Chemistry:

Triphenylmethanol's unique properties, such as its cavity structure and hydrophobic nature, make it an intriguing candidate for research in material science and host-guest chemistry. Its ability to form inclusion complexes with various guest molecules has opened avenues for exploring its potential in applications like molecular recognition and drug delivery systems [, ].

This cation is known for its stability and reactivity with nucleophiles .

The most common method for synthesizing triphenylmethanol is through the Grignard reaction, where phenylmagnesium bromide reacts with benzophenone or methyl benzoate. The reaction proceeds as follows:

- Formation of the Grignard reagent:

- Reaction with the carbonyl compound:

- Acid work-up to yield triphenylmethanol:

This process typically involves refluxing the reagents in anhydrous ether and requires careful control of moisture to prevent side reactions .

Triphenylmethanol is primarily used as a reagent in organic synthesis and serves as an intermediate in the production of triarylmethane dyes. Its derivatives are also important in dye chemistry due to their vibrant colors and stability . Additionally, it finds application in research laboratories for various synthetic processes.

Studies on triphenylmethanol often focus on its interactions with other chemical species, particularly its ability to form stable carbocations. The trityl cation formed from triphenylmethanol is a subject of interest due to its reactivity with nucleophiles and potential applications in organic synthesis .

Several compounds share structural similarities with triphenylmethanol, including:

- Benzophenone: A ketone that serves as a precursor in the synthesis of triphenylmethanol.

- Diphenylmethanol: Contains two phenyl groups instead of three; exhibits different reactivity patterns.

- Triphenylphosphine oxide: Contains a phosphorus atom; used in various organic transformations.

Comparison TableCompound Structure Key Characteristics Triphenylmethanol Ph₃COH Stable trityl cation formation Benzophenone Ph₂C=O Ketone precursor for Grignard synthesis Diphenylmethanol Ph₂C(OH) Less sterically hindered than triphenylmethanol Triphenylphosphine oxide Ph₃PO Used in organophosphorus chemistry

| Compound | Structure | Key Characteristics |

|---|---|---|

| Triphenylmethanol | Ph₃COH | Stable trityl cation formation |

| Benzophenone | Ph₂C=O | Ketone precursor for Grignard synthesis |

| Diphenylmethanol | Ph₂C(OH) | Less sterically hindered than triphenylmethanol |

| Triphenylphosphine oxide | Ph₃PO | Used in organophosphorus chemistry |

Triphenylmethanol's unique structure with three phenyl rings imparts distinct steric effects and reactivity that differentiate it from these similar compounds, particularly in forming stable intermediates during reactions .

Triphenylmethanol’s synthesis traces back to 1874 when Russian chemist Walerius Hemilian reacted triphenylmethyl bromide with water and oxidized triphenylmethane to isolate the compound. This followed August Kekulé and Antoine Franchimont’s earlier synthesis of triphenylmethane in 1872. Hemilian’s work marked the beginning of studies on stable carbocations, with the trityl cation (Ph₃C⁺) becoming a hallmark in carbocation chemistry.

Nomenclature and Classification

Triphenylmethanol is classified as a tertiary alcohol due to the central carbon’s bonding to three phenyl groups and a hydroxyl group. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 76-84-6 |

| Molecular Formula | C₁₉H₁₆O |

| Molecular Weight | 260.33 g/mol |

| Synonyms | Trityl alcohol, Tritanol |

| IUPAC Name | Benzenemethanol, α,α-diphenyl |

Table 1: Triphenylmethanol’s core identifiers.

Significance in Organic Chemistry

Triphenylmethanol’s significance lies in its role as:

- Carbocation Model: The trityl cation (Ph₃C⁺), formed under acidic conditions, is one of the earliest isolated stable carbocations, enabling studies on resonance stabilization and reaction mechanisms.

- Grignard Reagent Precursor: Used in synthesizing complex alcohols via Grignard reactions.

- Dye Intermediate: Derivatives are precursors to triarylmethane dyes (e.g., malachite green).

Historical Development of Triphenylmethanol Chemistry

- Early Studies: Adolf von Baeyer’s observation of halochromy (color changes in acidic solutions) in 1874 laid the groundwork for carbocation research.

- Grignard Synthesis: Victor Grignard’s 1912 Nobel Prize-winning reaction facilitated scalable synthesis from benzophenone and phenylmagnesium bromide.

- Modern Advances: Green chemistry approaches (e.g., solvent-free conditions, recyclable catalysts) have improved synthesis efficiency.

Molecular Structure and Conformation

Triphenylmethanol features a central tetrahedral carbon atom bonded to three phenyl rings and one hydroxyl group, with the molecular formula C₁₉H₁₆O and a molecular weight of 260.34 grams per mole [1] [3]. The central carbon atom exhibits sp³ hybridization, resulting in a tetrahedral geometry that dictates the overall molecular architecture [1] [12]. This tetrahedral arrangement positions the three phenyl groups in a propeller-like conformation around the central carbon-oxygen axis [9].

The molecular structure demonstrates significant steric interactions between the three adjacent phenyl groups, which influences both the reactivity and stability of the compound [1]. Each phenyl ring adopts a regular propeller-like conformation to minimize steric repulsion between the aromatic systems [9]. The presence of the hydroxyl group bonded to the central sp³ carbon creates an asymmetric environment that contributes to the molecule's unique chemical properties [1] [12].

The three-dimensional arrangement of triphenylmethanol shows that all three carbon-phenyl bonds are typical of sp³-sp² carbon-carbon bonds, demonstrating the hybrid nature of the bonding between the tetrahedral central carbon and the planar aromatic rings [1] [9]. This structural motif places triphenylmethanol among the triarylmethanol family of compounds, which exhibit distinctive properties due to their bulky aromatic substituents [12].

Crystal Structure Analysis

Triphenylmethanol crystallizes in the trigonal crystal system with space group R3, featuring unit cell dimensions of a = 19.307 Å and c = 26.735 Å [9]. The crystal structure reveals a complex arrangement characterized by hydrogen-bonded pyramidal tetramers, which represent the fundamental building blocks of the solid-state structure [6] [9] [13].

The crystal lattice exhibits significant disorder, with approximately 71% of the tetramers occupying one orientation and 29% another, creating two interpenetrating tetrameric components within the same volume elements [9]. This disorder complicates the structural analysis but provides insight into the dynamic nature of the hydrogen-bonding network in the solid state [6] [9].

Each tetrameric unit consists of four triphenylmethanol molecules arranged with approximate three-fold symmetry, where one molecule lies along a crystallographic threefold axis and three others occupy general positions [9] [13]. The tetramers are stabilized through intermolecular hydrogen bonds involving the hydroxyl groups, creating a three-dimensional supramolecular network [6] [13].

The crystal structure analysis reveals that the oxygen atoms in each tetramer are positioned approximately at the corners of a distorted tetrahedron, with the hydrogen-bonding arrangement contributing significantly to the overall crystal stability [13] [24]. X-ray diffraction studies performed at various temperatures confirm the persistence of the tetrameric structure across a wide temperature range [6] [10].

Bond Lengths and Angles

The molecular geometry of triphenylmethanol is characterized by specific bond lengths and angles that reflect the tetrahedral coordination around the central carbon atom. The carbon-oxygen bond length measures approximately 1.42-1.44 Å, which is consistent with typical sp³ carbon-oxygen single bonds [1] [9]. The three carbon-phenyl bond lengths range from 1.47 to 1.51 Å, representing typical sp³-sp² carbon-carbon bond distances [1] [9] [12].

| Parameter | Value | Range | Reference |

|---|---|---|---|

| C-O Bond Length | 1.42-1.44 Å | Single measurement | [1] [9] |

| C-Ph Bond Length | 1.47-1.51 Å | All three bonds | [1] [9] [12] |

| O-H Bond Length | 0.85 Å | Constrained value | [10] |

| C-C-C Bond Angles | 109-111° | Tetrahedral | [9] |

| O-C-C Bond Angles | 107-109° | Near tetrahedral | [9] |

The bond angles around the central carbon atom deviate slightly from the ideal tetrahedral angle of 109.5°, with carbon-carbon-carbon angles ranging from 109° to 111° and oxygen-carbon-carbon angles spanning 107° to 109° [9]. These variations from perfect tetrahedral geometry result from the steric interactions between the bulky phenyl groups and the electronic effects of the hydroxyl substituent [9].

The hydrogen-bonding network in the crystal structure involves oxygen-oxygen distances ranging from 2.80 to 2.90 Å between adjacent molecules in the tetrameric units [6] [9] [13]. These distances are characteristic of moderate-strength hydrogen bonds and contribute significantly to the stability of the crystalline arrangement [13] [24].

Neutron diffraction studies have provided precise determinations of the hydroxyl hydrogen atom positions, revealing that these atoms are disordered among three sites corresponding to different hydrogen-bonding geometries [13] [24]. This disorder reflects the dynamic nature of the hydrogen-bonding arrangement in the solid state [24].

Steric Considerations of Triphenyl Substitution

The three phenyl substituents attached to the central carbon create substantial steric hindrance that profoundly influences the chemical behavior and structural properties of triphenylmethanol [1] [15]. This steric bulk provides exceptional protection to the central carbon-oxygen bond, making the molecule resistant to certain chemical transformations that would readily occur with less hindered alcohols [1].

The steric hindrance manifests in several important ways that affect molecular reactivity. The presence of three adjacent phenyl groups prevents easy access to the hydroxyl group, as demonstrated in esterification reactions where traditional conditions often fail to produce the desired products [16]. This steric protection creates a microenvironment around the functional group that can either enhance or inhibit specific chemical processes depending on the reaction mechanism [15].

The bulky phenyl substituents also influence the conformational preferences of the molecule, forcing the three aromatic rings to adopt specific orientations that minimize unfavorable van der Waals interactions [9] [29]. This steric constraint results in the characteristic propeller-like arrangement observed in both solution and solid-state structures [9] [29].

Additionally, the steric effects extend to intermolecular interactions, affecting how triphenylmethanol molecules pack in the crystal lattice and interact with solvent molecules [6] [9]. The tetrameric hydrogen-bonded clusters observed in the crystal structure represent an optimal arrangement that balances the hydrogen-bonding requirements with the steric demands of the triphenyl substitution pattern [6] [13].

Conformational Analysis and Energy Landscapes

The conformational behavior of triphenylmethanol is dominated by the rotational dynamics of the three phenyl rings around their respective carbon-carbon bonds connecting them to the central carbon atom [27]. Each phenyl ring can undergo 180-degree jump reorientations about its carbon-carbon bond, with an activation energy of approximately 50 kilojoules per mole [27].

Dynamic nuclear magnetic resonance studies reveal that the phenyl ring motions occur on timescales several orders of magnitude longer than the hydrogen-bond dynamics observed in the crystal structure [27]. This separation of timescales indicates that the conformational changes of the aromatic rings are largely decoupled from the hydrogen-bonding rearrangements [27].

The dihedral angles between the phenyl rings and the central carbon framework provide quantitative measures of the conformational preferences. In the major crystallographic component, these dihedral angles range from 33.7° to 43.8°, while the minor component shows angles from 29° to 53° [9]. These values reflect the balance between steric repulsion and stabilizing interactions within the molecular framework [9].

Computational studies suggest that the energy landscape for phenyl ring rotation is characterized by multiple local minima corresponding to different conformational states [19] [29]. The relatively modest energy barriers between these states allow for conformational flexibility at ambient temperatures while maintaining preferred orientations that minimize steric clashes [19].

Physical State and Appearance

Triphenylmethanol exists as a white crystalline solid under standard ambient conditions [1] [2] [3] [4] [5] [6]. The compound consistently appears as a fine crystalline powder with a characteristic appearance ranging from white to light yellow or pale cream coloration [2] [3] [5] [7] [8]. The variation in color from white to light yellow is commonly observed in commercial samples and may be attributed to trace impurities or storage conditions [2] [3] [5] [7] [8] [6].

| Physical State | Appearance | Crystal Structure | Source |

|---|---|---|---|

| Solid | White crystalline solid | Trigonal, R3 space group | Multiple sources [1] [2] [3] [4] [5] [6] |

| Solid | Fine crystalline powder | Hydrogen-bonded tetramers | Citations [2] [3] [7] [8] |

| Solid | White to light yellow | Propeller configuration | Citations [2] [3] [5] [7] [8] |

| Solid | White to pale cream or pale yellow | Disorder in crystal lattice | Crystallographic studies [9] [10] [11] |

Crystallographic studies reveal that triphenylmethanol adopts a trigonal crystal system with space group R3 [9] [10] [11]. The crystal structure contains hydrogen-bonded pyramidal tetramers with approximate three-fold symmetry, where one molecule lies on a crystallographic threefold axis and another occupies a general position [9] [10] [11]. The structure exhibits disorder in the crystal lattice, with approximately 71% of tetramers occupying one orientation and 29% adopting an alternative arrangement [9] [11]. The molecular geometry features a propeller configuration for the triphenylmethane framework [12] [10].

Melting and Boiling Points

The melting point of triphenylmethanol is consistently reported across multiple sources as 160-163°C [1] [2] [13] [3] [14] [15] [16] [4]. This range represents the most frequently cited values in both commercial and academic literature. Individual studies report slight variations: ChemSrc lists 163-165°C for the carbon-13 labeled compound [17], while CAS Common Chemistry provides a specific value of 164.2°C [18]. The consistency of the 160-163°C range across numerous independent sources confirms this as the established melting point range for triphenylmethanol.

| Property | Value (°C) | Source | Citation |

|---|---|---|---|

| Melting Point | 160-163 | Multiple sources (Most common) | [1] [2] [13] [3] [14] [15] [16] |

| Melting Point | 163-165 | ChemSrc (Carbon-13 labeled) | [17] |

| Melting Point | 161-163 | ABCR/Fisher Scientific | [13] [16] |

| Melting Point | 160-163 | ChemicalBook/Sigma-Aldrich | [2] [3] [15] |

| Melting Point | 164.2 | CAS Common Chemistry | [18] |

| Melting Point | 160.00 | Solubility of Things | [19] |

The boiling point shows more variation in reported values, with most sources citing 360°C [2] [3] [14] [15] while others report 380°C [4] [18]. Commercial suppliers frequently specify a range of 360-380°C [13] [16], which encompasses both commonly reported values. The compound distills within this temperature range without decomposition [6], indicating thermal stability up to the boiling point.

| Property | Value (°C) | Source | Citation |

|---|---|---|---|

| Boiling Point | 360 | ChemicalBook/Sigma-Aldrich | [2] [3] [15] |

| Boiling Point | 380 | Sciencemadness Wiki/CAS | [4] [18] |

| Boiling Point | 360-380 | ABCR/Fisher Scientific | [13] [16] |

Density and Refractive Index

The density of triphenylmethanol is most commonly reported as 1.199 g/cm³ at 40°C (d₄₀) [2] [3] [4]. This value appears consistently across multiple chemical databases and commercial sources. Alternative density measurements include 1.13 g/cm³ for the carbon-13 labeled compound [17] and 1.20 g/cm³ from crystallographic determinations [9] [11]. Predicted values suggest approximately 1.1 g/cm³ [5], which aligns reasonably with experimental measurements considering the different measurement conditions and sample preparations.

| Property | Value | Source | Citation |

|---|---|---|---|

| Density (g/cm³) | 1.199 (d₄₀) | ChemicalBook | [2] [3] |

| Density (g/cm³) | 1.13 | ChemSrc | [17] |

| Density (g/cm³) | 1.20 | Crystal Structure | [9] [11] |

| Density (g/cm³) | ~1.1 (Predicted) | Santa Cruz Biotech | [5] |

The refractive index is consistently estimated as 1.6220 [2] [17] [3] [20] across multiple sources, with some reporting 1.621 [17] or 1.62 [5]. These values represent estimates rather than directly measured data, as indicated by the "estimate" or "predicted" designations in the source materials [2] [3] [20] [5]. The consistency of values around 1.62 suggests this is a reliable approximation for the refractive index of triphenylmethanol.

| Property | Value | Source | Citation |

|---|---|---|---|

| Refractive Index | 1.6220 (estimate) | ChemicalBook | [2] [3] |

| Refractive Index | 1.621 | ChemSrc | [17] |

| Refractive Index | 1.6220 (estimate) | Aecochem | [20] |

| Refractive Index | 1.62 (Predicted) | Santa Cruz Biotech | [5] |

Solubility Parameters in Various Solvents

Triphenylmethanol exhibits poor solubility in water with reported values of 0.143 g/100 mL at 25°C [4] or 1.43 mg/mL at 25°C [5]. Multiple sources characterize the compound as "insoluble" in water [1] [2] [3] [21], consistent with its hydrophobic aromatic structure. The extremely low water solubility reflects the compound's predominantly aromatic character and lack of polar functional groups beyond the single hydroxyl group.

| Solvent | Solubility | Source | Citation |

|---|---|---|---|

| Water | 0.143 g/100 mL (25°C) | Sciencemadness Wiki | [4] |

| Water | 1.43 mg/mL (25°C) | Santa Cruz Biotech | [5] |

| Water | Insoluble | Multiple sources | [1] [2] [3] [21] |

The compound shows excellent solubility in organic solvents. In ethanol, solubility ranges from 5.0 g/100 mL [4] to 50 mg/mL [5]. Benzene provides the highest solubility at 16.5 g/100 mL at 25°C [4], with multiple sources confirming it as "well soluble" in benzene [1] [4] [5] [21]. Dioxane demonstrates good solvation properties with 0.1 g/mL clear solution [2] [3] [15] [5] and up to 10 g/100 mL [4]. Diethyl ether consistently provides good solubility [1] [4] [5] [21], while petroleum ether shows poor solvation similar to water [1] [2] [3] [21].

| Solvent | Solubility | Source | Citation |

|---|---|---|---|

| Ethanol | 5.0 g/100 mL | Sciencemadness Wiki | [4] |

| Ethanol | 50 mg/mL | Santa Cruz Biotech | [5] |

| Benzene | 16.5 g/100 mL (25°C) | Sciencemadness Wiki | [4] |

| Benzene | Well soluble | Multiple sources | [1] [4] [5] [21] |

| Dioxane | 0.1 g/mL (clear) | Multiple sources | [2] [3] [15] [5] |

| Dioxane | 10 g/100 mL | Sciencemadness Wiki | [4] |

| Diethyl Ether | Well soluble | Multiple sources | [1] [4] [5] [21] |

| Petroleum Ether | Insoluble | Multiple sources | [1] [2] [3] [21] |

Thermal Properties and Stability

Triphenylmethanol demonstrates excellent thermal stability under ordinary conditions [2] [3]. The compound remains stable up to its boiling point and distills at 360-380°C without decomposition [6]. This thermal stability is attributed to the resonance stabilization provided by the three phenyl rings attached to the central carbon atom [23].

| Property | Value | Source | Citation |

|---|---|---|---|

| Flash Point (°C) | 360-380 | ChemicalBook | [2] [3] |

| Flash Point (°C) | 360-380 | ABCR | [13] |

| Flash Point (°C) | Not applicable | Sigma-Aldrich | [15] |

| Storage Temperature (°C) | 2-8 | Multiple sources | [2] [3] |

| Storage Temperature (°C) | 4 | Santa Cruz Biotech | [5] |

| Thermal Stability | Stable under ordinary conditions | Various sources | Multiple |

| Decomposition Temperature | Distills at 360-380°C without decomposition | ECHEMI | [6] |

The flash point is reported as 360-380°C [2] [13] [3], coinciding with the boiling point range, indicating low volatility at ambient temperatures. Recommended storage temperatures are 2-8°C [2] [3] or 4°C [5] to maintain compound stability and prevent degradation. The compound is classified as combustible but shows no unusual reactivity under normal storage and handling conditions [2] [3].

Vapor Pressure Characteristics

Triphenylmethanol exhibits extremely low vapor pressure at ambient conditions. PubChem reports a vapor pressure of 3 × 10⁻⁸ mmHg at 25°C [24], while Haz-Map provides 0.00000003 mmHg [24]. These values indicate negligible volatility at room temperature, consistent with the compound's high molecular weight (260.33-260.34 g/mol) and extensive aromatic structure.

| Property | Value | Source | Citation |

|---|---|---|---|

| Vapor Pressure (25°C) | 3 × 10⁻⁸ mmHg | PubChem Database | [24] |

| Vapor Pressure (mmHg) | 0.00000003 mmHg | Haz-Map Database | [24] |

| Vapor Pressure Data | No specific data available | Safety Data Sheets | [25] [26] |

Multiple safety data sheets indicate "No data available" for vapor pressure measurements [25] [26], reflecting the practical difficulties in measuring such low vapor pressures. The NIST/TRC Web Thermo Tables database contains comprehensive thermodynamic data for triphenylmethanol [27], including vapor pressure functions over extended temperature ranges (435.49 K to 857 K), heat capacity data for crystal, liquid, and ideal gas phases (101.918 K to 1000 K), and transport properties such as viscosity and thermal conductivity for both gas and liquid phases [27].

| Property Category | Available Data | Temperature Range | Citation |

|---|---|---|---|

| Phase Equilibria | Triple point, Normal boiling point, Critical properties | 435.49 K to 857 K | [27] |

| Density Properties | Liquid and gas densities vs temperature | 435.49 K to 857 K | [27] |

| Enthalpy Properties | Enthalpy of vaporization/sublimation vs temperature | 435.49 K to 857 K | [27] |

| Heat Capacity | Heat capacity for crystal, liquid, and ideal gas phases | 101.918 K to 1000 K | [27] |

| Transport Properties | Viscosity and thermal conductivity for gas and liquid | 440 K to 1280 K | [27] |

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 55 of 108 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 53 of 108 companies with hazard statement code(s):;

H315 (98.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (20.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (16.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2. Protection of thiols, such as cysteine residues in peptide synthesis, as their S-trityl derivatives can be accomplished in high yield in TFA. Cleavage can be effected with HBr in AcOH: J. Chem. Soc. (C), 2683 (1970), with Hg(II) salts, or by oxidation to the disulfide with I2 in MeOH: Helv. Chim. Acta, 51, 2061 (1968). See also Appendix 6.

3. Konshin, V.; Turmasova, A.; Konshina, D. Lewis Acid Catalyzed Reaction of Triphenylmethanol with Acetylacetone. Lett. Org. Chem. 2015, 12 (7), 511-515.

4. Drożdż, W.; Kołodziejski, M.; Markiewicz, G.; Jenczak, A.; Stefankiewicz, A. R. Generation of a Multicomponent Library of Disulfide Donor-Acceptor Architectures Using Dynamic Combinatorial Chemistry. Int. J. Mol. Sci. 2015, 16 (7), 16300-16312.

5. Gessner, Thomas; Mayer, Udo (2000). "Triarylmethane and Diarylmethane Dyes". Ullmann's Encyclopedia of Industrial Chemistry. Weinheim: Wiley-VCH. doi:10.1002/14356007.a27_179.